REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][C:10](=[CH2:12])[CH3:11]>O1CCCC1>[CH3:11][C:10]1[CH2:12][CH:2]2[CH:3]([CH2:8][CH:9]=1)[C:4](=[O:5])[O:6][C:1]2=[O:7]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for about 2 hours till the Gas Chromatography (“GC”) analysis
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-L round bottom reaction flask fitted with a condenser
|
Type
|
ADDITION
|
Details
|
was then added at room temperature
|
Type
|
CUSTOM
|
Details
|
the consumption of maleic anhydride
|
Type
|
ADDITION
|
Details
|
The resulting mixture containing crude 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1CC2C(OC(C2CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |